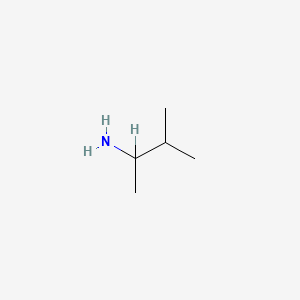
2-Chloro-3-hydroxybenzaldehyde
概要
説明
2-Chloro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2 . It is a derivative of salicylaldehyde, which is an organic compound with the formula C6H4OH(CHO) .
Synthesis Analysis
The synthesis of 2-Chloro-3-hydroxybenzaldehyde involves a reaction with o-Chlorophenol and Chloroform at 60° C. The reaction mixture is then acidified with 6 N sulfuric acid, and the mixture is steam distilled. The yield of 2-Chloro-3-hydroxybenzaldehyde was 8.01 g (5%), m.p. 51°-53° C.Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydroxybenzaldehyde consists of a benzene ring with a chlorine atom and a hydroxyl group attached to adjacent carbon atoms, and a formyl group attached to the carbon atom next to the hydroxyl group .Physical And Chemical Properties Analysis
2-Chloro-3-hydroxybenzaldehyde is a solid with a melting point of 139-143 °C . It has a molecular weight of 156.57 g/mol .科学的研究の応用
Template Effects in Schiff-base Macrocycle Synthesis
2-Chloro-3-hydroxybenzaldehyde has been utilized in the preparation of pendant-armed dialdehydes for Schiff-base macrocyclic complexes in coordination chemistry. These complexes, formed with the presence of zinc halide templates, demonstrate unique structural characteristics due to the influence of electron-withdrawing and electron-donating substituted groups in the macrocyclic backbone (Chen, Zhang, Jin, & Huang, 2014).
Iminocoumarin Synthesis
This compound is involved in the Knoevenagel reaction with active methylene compounds to produce iminocoumarins, which are of interest in organic chemistry for their potential transformations into various functional groups (Volmajer, Toplak, Leban, & Marechal, 2005).
Cyclisation of Unprotected Baylis-Hillman Adducts
The compound serves a role in the cyclisation of Baylis-Hillman adducts, leading to the formation of 3-(chloromethyl)coumarins. This process demonstrates its utility in synthetic organic chemistry for generating specific molecular structures (Kaye, Musa, & Nocanda, 2003).
Hydrogen Bond and Dimerization Studies
2-Chloro-3-hydroxybenzaldehyde has been studied for its hydrogen bonding and dimerization behavior using vibrational spectroscopy. These studies provide insights into its molecular interactions and stability, relevant in the field of molecular spectroscopy (Yenagi, Arlikatti, & Tonannavar, 2010).
Role in Multicomponent Reactions
The compound's derivative, salicylaldehyde, is recognized for its role in multicomponent reactions (MCRs), which are crucial in industrial processes and pharmaceutical production. This highlights its significance as a starting material in the synthesis of various heterocyclic systems (Heravi, Zadsirjan, Mollaiye, Heydari, & Kal Koshvandi, 2018).
Synthesis of Hydrazone Compounds
Reactions involving 2-Chloro-3-hydroxybenzaldehyde lead to the formation of structurally characterized hydrazone compounds. These findings are relevant in the field of crystallography and organic synthesis (Wang, You, & Wang, 2011).
Safety And Hazards
特性
IUPAC Name |
2-chloro-3-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEAPLJEIJXFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343939 | |
| Record name | 2-Chloro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxybenzaldehyde | |
CAS RN |
56962-10-8 | |
| Record name | 2-Chloro-3-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)





![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)





